

# Application Notes and Protocols for KRAS G13D Peptide Vaccine Development

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## Compound of Interest

Compound Name: KRAS G13D peptide, 25 mer

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## Introduction

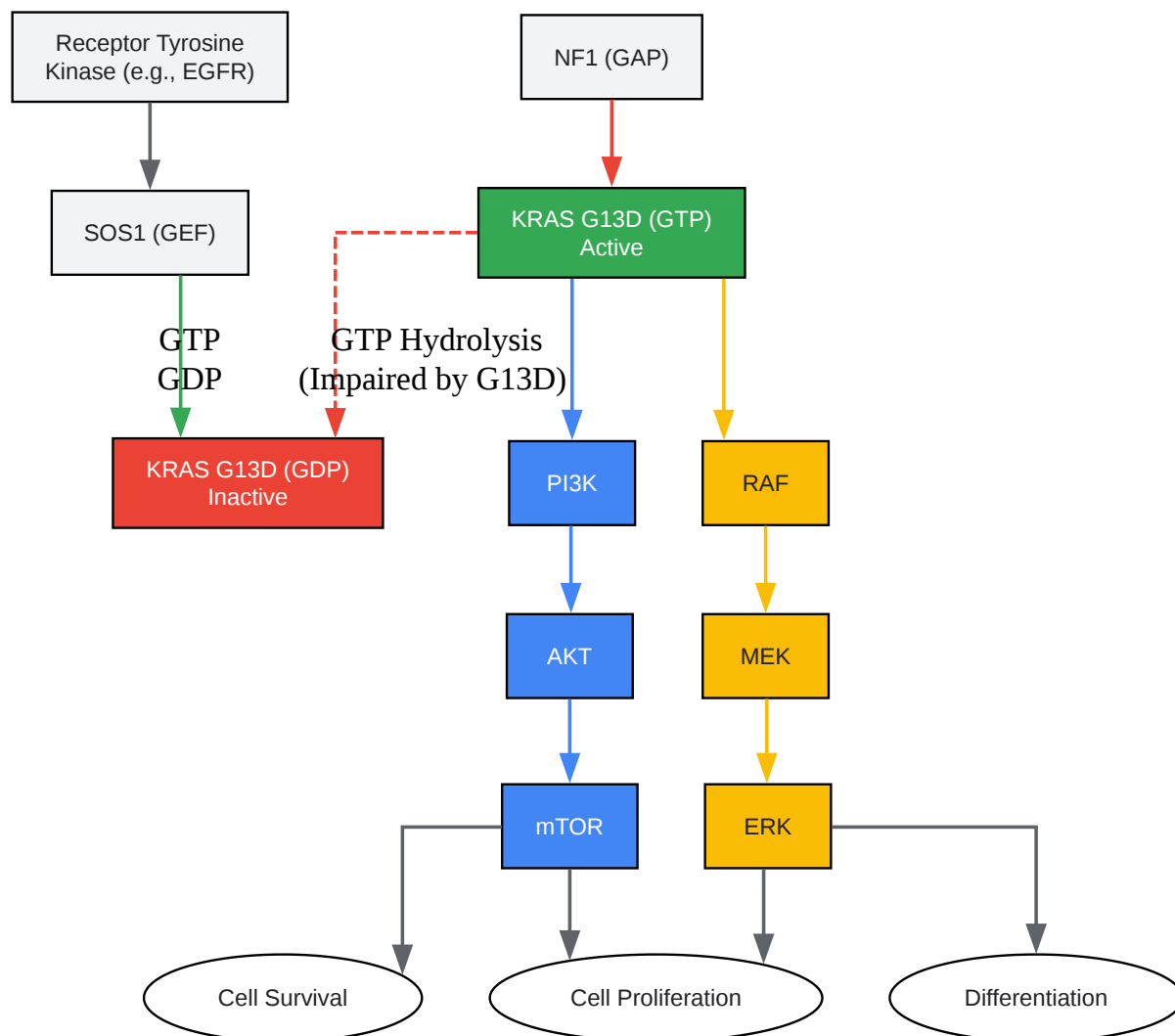
Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. The KRAS G13D mutation, a glycine-to-aspartic acid substitution at codon 13, is a prevalent oncogenic driver. The development of therapeutic vaccines targeting this specific mutation presents a promising avenue for cancer immunotherapy. These vaccines aim to elicit a robust and specific T-cell response against tumor cells harboring the KRAS G13D neoantigen.

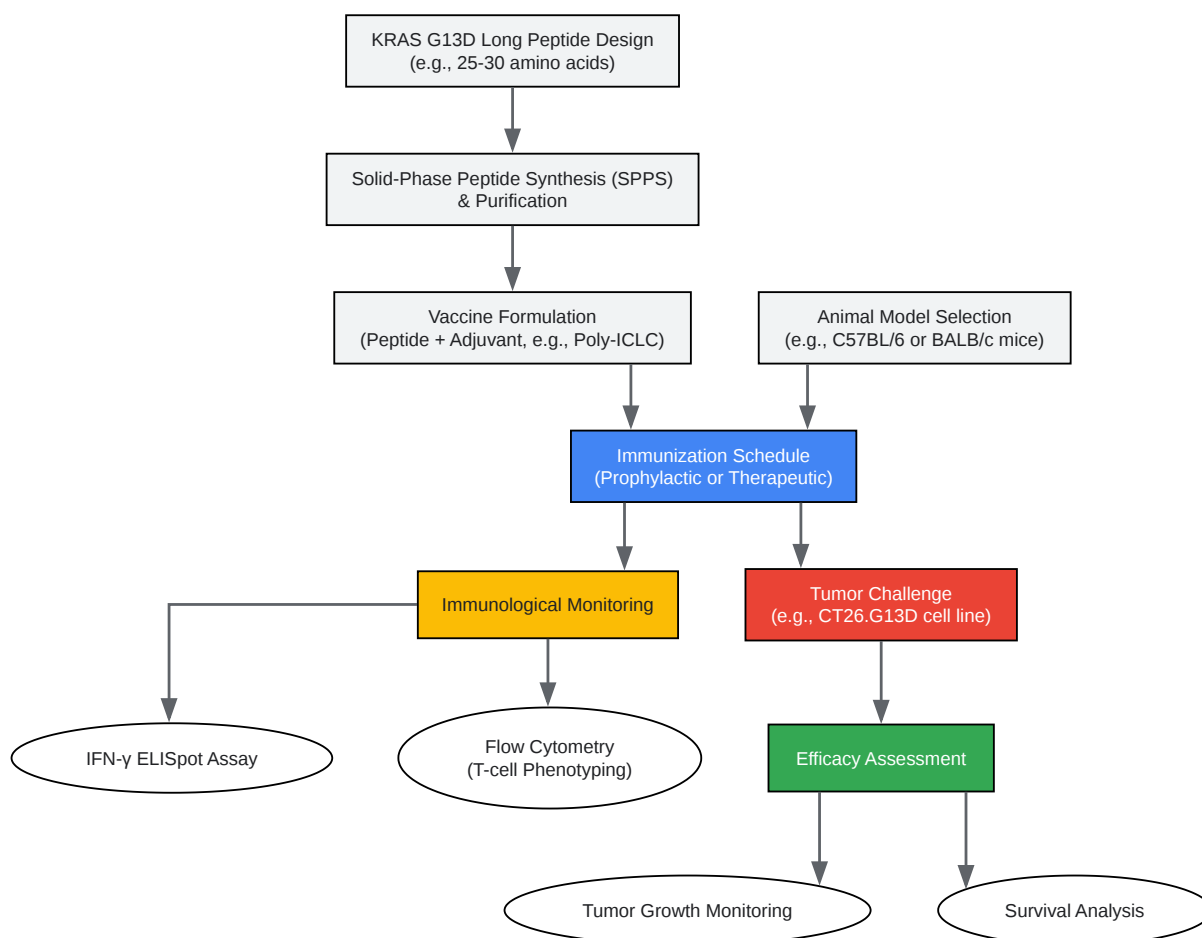
This document provides a comprehensive overview and detailed protocols for the development and preclinical evaluation of a KRAS G13D peptide vaccine. The protocols outlined below cover peptide synthesis, vaccine formulation, preclinical immunization schedules, and key immunological assays to assess vaccine immunogenicity and efficacy.

## Signaling Pathway of KRAS G13D

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, KRAS activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.<sup>[1]</sup> The G13D mutation impairs the intrinsic GTPase activity of KRAS and can confer resistance to GTPase-activating proteins (GAPs) like

neurofibromin 1 (NF1), leading to its constitutive activation.<sup>[2]</sup> This results in sustained downstream signaling, promoting tumorigenesis.<sup>[1][3]</sup>





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